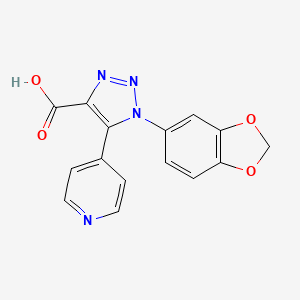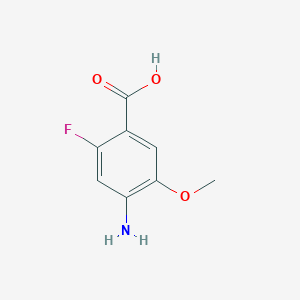
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoxaline derivatives, which are essential intermediates to obtain drugs like Erdafitinib, has been achieved using 2-bromo-1-aryl-1-ethanone as raw materials .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” consists of an isoquinoline group attached to an ethanone group with a bromine atom .Applications De Recherche Scientifique
Synthesis of Atropisomeric QUINOL Derivatives
One of the notable applications of “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” is in the synthesis of atropisomeric QUINOL and its derivatives. These compounds play a significant role in asymmetric catalysis as they serve as chiral ligands and catalysts. The metal-free oxidative cross-coupling methodology provides a practical and scalable route to obtain these valuable QUINOL scaffolds . This approach is pivotal for the development of chiral ligands like QUINAP, QUINOX, and IAN, which are essential in various catalytic syntheses and material sciences .
Chelating Ligands in Polymerization
The compound also functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters. Its role as a platform molecule facilitates the synthesis of other iconic ligands and contributes to the advancement of fields such as organocatalysts and functional materials .
Organic Dye for Confocal Fluorescence Microscopy
A novel organic dye derived from QUINOL, which is synthesized using “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one,” has shown potential as vesicle stains in confocal fluorescence microscopy imaging. This application underscores the compound’s versatility and its contribution to enhancing imaging techniques in biological research .
Hydrazine Derivative Synthesis
Another significant application is the catalysis of the addition of “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” to dialkyl azodicarboxylate, leading to the synthesis of trialkyl hydrazine derivatives. These derivatives are anticipated to exhibit biological activities and are used in pharmaceuticals, agrochemicals, polymers, and dyes .
Biological Activity and Drug Synthesis
Hydrazine derivatives synthesized from “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” have been found to show remarkable biological activities. They are effective in treating conditions such as hypertension, tuberculosis, Parkinson’s disease, and exhibit neuroprotective properties. Some are used as antidepressant drugs with monoamine-oxidase inhibitory effects .
Pesticide Development
The compound is also involved in the synthesis of hydrazine-based peptidomimetics, which are potent agents against diseases like hepatitis, AIDS, and SARS. Additionally, certain hydrazine derivatives have commercial-level activity against insect pest species and are non-toxic to beneficial insect species, making them valuable in the development of eco-friendly pesticides .
Antituberculosis Therapy
Isoniazide, a derivative synthesized from “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one,” is a cornerstone of antituberculosis therapy. The tubercle bacilli lose their acid-fastness and viability when exposed to isoniazide, highlighting the compound’s crucial role in medical treatments .
Antidepressants and Antihypertensive Drugs
Lastly, derivatives like iproniazid and phenelzine are used as antidepressants, while hydralazine is utilized as an antihypertensive drug. These applications demonstrate the compound’s importance in synthesizing drugs that have a significant impact on mental and cardiovascular health .
Mécanisme D'action
Target of Action
It’s known that isoquinoline derivatives have been used in the synthesis of a class of hydrazine derivatives . Hydrazines are of considerable technical and commercial importance, used in the pharmaceutical, agrochemical, polymer, and dye industries, and as precursors in organic synthesis .
Mode of Action
It’s known that isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate leads to the synthesis of trialkyl 2-[(1e)-n-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate . This suggests that the compound may interact with its targets through a catalytic process.
Biochemical Pathways
It’s known that hydrazine derivatives, which can be synthesized using isoquinoline derivatives, have found applications in a large number of areas . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that many hydrazine derivatives show remarkable biological activities and various similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and parkinson’s disease . This suggests that the compound may have similar effects.
Action Environment
It’s known that the synthesis of hydrazine derivatives using isoquinoline derivatives features operational simplicity, good yields, and easily accessible starting materials . This suggests that the compound may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
2-bromo-1-isoquinolin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANYLNYMOOKXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


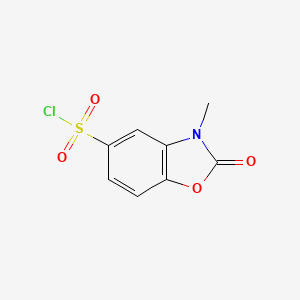
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
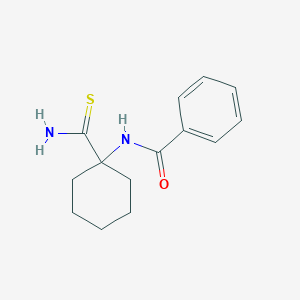


![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
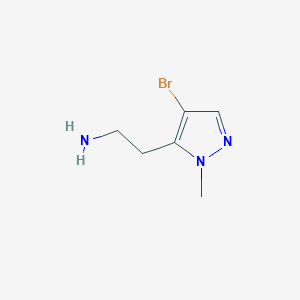

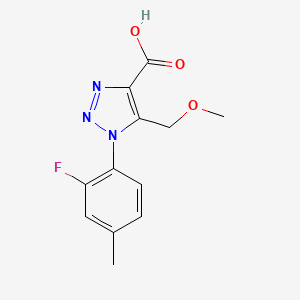
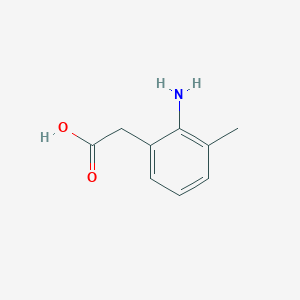
![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)
